molecular formula C18H22N2O3S B5871902 N-(2-ethylphenyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide

N-(2-ethylphenyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide

Cat. No.: B5871902
M. Wt: 346.4 g/mol
InChI Key: MHZRSCFZMPLHEI-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethylphenyl group, a methylsulfonylanilino group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethylphenylamine and 4-methyl-N-methylsulfonylaniline.

    Formation of Intermediate: The starting materials undergo a series of reactions, including acylation and sulfonylation, to form an intermediate compound.

    Final Product Formation: The intermediate compound is then reacted with acetic anhydride or a similar reagent under controlled conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethylphenyl)-2-(4-methylsulfonylanilino)acetamide: Lacks the N-methyl group.

    N-(2-ethylphenyl)-2-(4-methyl-N-methylamino)acetamide: Lacks the sulfonyl group.

Uniqueness

N-(2-ethylphenyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide is unique due to the presence of both the N-methyl and sulfonyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-4-15-7-5-6-8-17(15)19-18(21)13-20(24(3,22)23)16-11-9-14(2)10-12-16/h5-12H,4,13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZRSCFZMPLHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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